molecular formula C16H25NO2 B068179 2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol CAS No. 160133-33-5

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

Cat. No. B068179
M. Wt: 263.37 g/mol
InChI Key: YKUVZEGONPYNPE-UHFFFAOYSA-N
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Patent
US06627634B2

Procedure details

4,4-bis-(2-hydroxyethyl)piperidine is prepared by catalytic hydrogenation of 1-benzyl-4,4-bis-(2-hydroxyethyl)piperidine in ethanol in the presence of palladium on activated carbon (10% Pd).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:17][CH2:18][OH:19])([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:19][CH2:18][CH2:17][C:11]1([CH2:14][CH2:15][OH:16])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCC1(CCNCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.